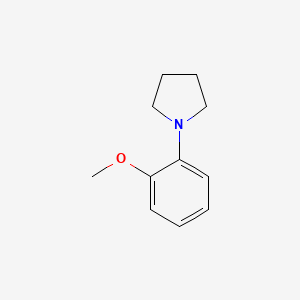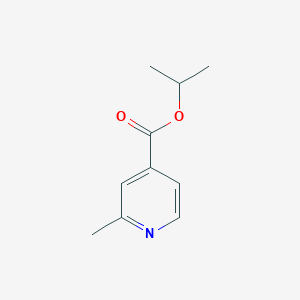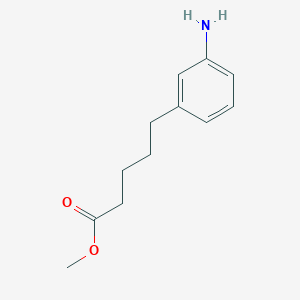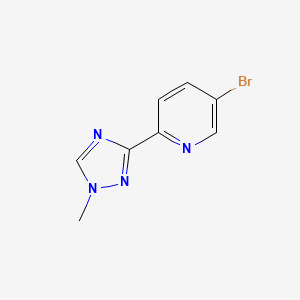
ethyl N-(3-benzyl-4H-quinazolin-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(3-benzyl-4H-quinazolin-2-yl)carbamate is a synthetic organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(3-benzyl-4H-quinazolin-2-yl)carbamate typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized from isatoic anhydride and primary amines through cyclization reactions.
Carbamate Formation: The quinazoline derivative is then reacted with ethyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
化学反応の分析
Types of Reactions
Ethyl N-(3-benzyl-4H-quinazolin-2-yl)carbamate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, aryl halides, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
科学的研究の応用
Ethyl N-(3-benzyl-4H-quinazolin-2-yl)carbamate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, and antifungal agent.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of ethyl N-(3-benzyl-4H-quinazolin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
Quinazoline: The parent compound of the quinazoline family, known for its wide range of biological activities.
Quinazolinone: A derivative with a carbonyl group at the 4-position, exhibiting various pharmacological properties.
Benzoxazinone: A structurally related compound with similar biological activities.
Uniqueness
Ethyl N-(3-benzyl-4H-quinazolin-2-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and the carbamate moiety enhances its potential as a pharmacologically active compound, making it a valuable candidate for drug development and research .
特性
分子式 |
C18H19N3O2 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
ethyl N-(3-benzyl-4H-quinazolin-2-yl)carbamate |
InChI |
InChI=1S/C18H19N3O2/c1-2-23-18(22)20-17-19-16-11-7-6-10-15(16)13-21(17)12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,19,20,22) |
InChIキー |
IOXZEJMQDWOACX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=NC2=CC=CC=C2CN1CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]phenyl]propan-2-ol](/img/structure/B13871111.png)
![6-[(4-bromophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13871113.png)


![4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)aniline](/img/structure/B13871140.png)
![2-(1,3-Thiazol-4-yl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B13871150.png)




![4-[(3-cyanophenyl)sulfonylamino]benzoic Acid](/img/structure/B13871206.png)


